molecular formula C14H10BrNO B5084113 3-[(2-bromobenzyl)oxy]benzonitrile

3-[(2-bromobenzyl)oxy]benzonitrile

Cat. No.: B5084113
M. Wt: 288.14 g/mol
InChI Key: RHJYGBNPBORRIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE. 3-[(2-Bromobenzyl)oxy]benzonitrile is a high-purity chemical compound offered as a solid, serving as a versatile building block in organic synthesis. This aromatic ether contains both a benzonitrile core and a 2-bromobenzyloxy substituent, making it a valuable intermediate for constructing more complex molecules for research applications. Applications: This compound is primarily used in chemical research as a key precursor. Its functional groups allow for further transformations via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), making it useful for creating molecular libraries for drug discovery, agrochemical research, and the development of functional materials. Research Value: The specific substitution pattern (ortho-bromobenzyl, meta-cyanophenyl) is of particular interest in medicinal chemistry for structure-activity relationship (SAR) studies, often aimed at optimizing interactions with biological targets. Please Note: The specific CAS Number, molecular weight, melting point, and mechanism of action are highly compound-specific and must be confirmed from analytical data or a certificate of analysis (COA) for your specific batch.

Properties

IUPAC Name

3-[(2-bromophenyl)methoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO/c15-14-7-2-1-5-12(14)10-17-13-6-3-4-11(8-13)9-16/h1-8H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJYGBNPBORRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Electron-deficient substituents (e.g., 4-chlorophenyl in Compound 22) correlate with higher yields (97%), likely due to enhanced electrophilicity facilitating substitution .
  • Bulky or electron-rich groups (e.g., 4-methoxybenzyl in Compound 25) still achieve high yields (93%), suggesting tolerance for diverse substituents .
  • Reaction conditions (e.g., Cs₂CO₃ vs. K₂CO₃) influence reaction efficiency, with stronger bases like Cs₂CO₃ enabling harsher conditions for challenging substrates .

Physicochemical Properties

Table 2: Physical and Spectral Data
Compound Name / ID Melting Point (°C) Key Spectral Features (¹H NMR, HRMS) Reference
Target Compound Not reported Inferred: Aromatic protons ~7–8 ppm, Br isotope pattern -
TF2 () 202–205 NH signal at 10.09 ppm; HRMS m/z 211.0 (M+1)
TF3 () 199–202 NH signal at 10.17 ppm
9c () Oil δ 8.64 (s, 2H, pyrimidine), 7.72 (t, J=7.7 Hz)

Key Observations :

  • Melting points vary significantly: Pyrimidine-linked derivatives (TF2, TF3) exhibit higher melting points (>190°C), likely due to crystalline packing from hydrogen bonding .
  • Selenium-containing analogs (e.g., 9c) exist as oils, reflecting reduced crystallinity from bulky substituents .

Key Observations :

  • The 2-bromobenzyl group in the target compound may enhance binding to hydrophobic pockets in biological targets, similar to 4-chlorophenyl in Compound 22 .
  • Pyrimidine-linked benzonitriles (TF2, TF3) demonstrate antiviral activity, suggesting that linker flexibility and heterocycles are critical for target engagement .
  • Herbicidal derivatives () highlight the role of halogen and trifluoromethyl groups in agrochemical efficacy .

Q & A

Q. Table 1: Representative Reaction Parameters

ReagentSolventTemp (°C)Time (h)Yield (%)
2-Bromobenzyl bromideDMF801665–70
K₂CO₃Acetone602450–55

Which spectroscopic techniques are most effective for characterizing 3-[(2-bromobenzyl)oxy]benzonitrile?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 7.2–8.1 ppm) and the benzylic CH₂ group (δ 4.8–5.2 ppm) .
    • ¹³C NMR: Confirm nitrile carbon (δ ~115 ppm) and bromine-substituted carbons .
  • FT-IR: Detect C≡N stretch (~2220 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular ion peak [M+H]⁺ at m/z 302.0 (calculated: 302.01) .

Advanced Research Questions

How can contradictory data in reaction yields or byproduct formation be systematically addressed?

Methodological Answer:

  • Hypothesis Testing:
    • If yields vary between 50–70%, assess moisture levels in solvents (anhydrous vs. technical grade) .
    • For byproducts (e.g., hydrolysis to 3-hydroxybenzonitrile), optimize reaction atmosphere (N₂ vs. air) .
  • Analytical Tools:
    • Use HPLC (C18 column, 70:30 MeOH/H₂O) to quantify impurities.
    • Perform kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps .

Case Study:
In a 2023 study, inconsistent yields were traced to residual water in DMF, which hydrolyzed intermediates. Switching to dry acetone improved reproducibility .

What computational methods predict the reactivity of 3-[(2-bromobenzyl)oxy]benzonitrile in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculate Fukui indices to identify electrophilic centers (e.g., bromine as primary leaving group) .
    • Simulate transition states for SNAr mechanisms using Gaussian09 at the B3LYP/6-31G(d) level .
  • Molecular Docking:
    • Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize derivatives for synthesis .

Key Finding:
DFT studies show the bromine atom’s σ*-orbital has high electrophilicity, favoring SNAr over radical pathways .

How can researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays:
    • Cytotoxicity: Screen against cancer cell lines (e.g., HeLa) using MTT assays (IC₅₀ determination) .
    • Enzyme Inhibition: Test against kinases or phosphatases (e.g., 10 µM compound in Tris buffer, pH 7.4) .
  • Controls:
    • Include benzonitrile and 2-bromobenzyl derivatives as negative controls to isolate structural contributions .

Note: Preliminary studies on analogs show moderate kinase inhibition (IC₅₀ ~5–10 µM), but specific data for this compound are pending .

Data Contradiction Analysis

Issue: Discrepancies in reported melting points (e.g., 38–41°C vs. 48–56°C for similar bromobenzonitriles).
Resolution:

  • Verify purity via DSC (differential scanning calorimetry).
  • Polymorphism may explain variations; recrystallize from ethanol/water to isolate stable forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.